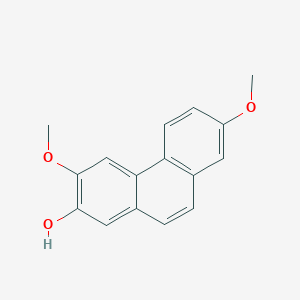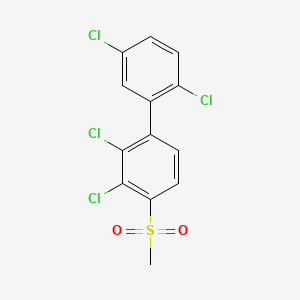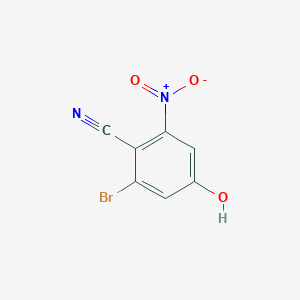
2-Bromo-4-hydroxy-6-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-hydroxy-6-nitrobenzonitrile is an aromatic compound with a complex structure that includes bromine, hydroxyl, nitro, and nitrile functional groups
Métodos De Preparación
The synthesis of 2-Bromo-4-hydroxy-6-nitrobenzonitrile can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy-6-nitrobenzonitrile using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. Another approach involves the nitration of 2-bromo-4-hydroxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
2-Bromo-4-hydroxy-6-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-4-hydroxy-6-nitrobenzonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-hydroxy-6-nitrobenzonitrile involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine and hydroxyl groups can also participate in chemical reactions that modulate the compound’s activity and specificity .
Comparación Con Compuestos Similares
2-Bromo-4-hydroxy-6-nitrobenzonitrile can be compared with other similar compounds such as:
2-Chloro-4-hydroxy-6-nitrobenzonitrile: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-4-hydroxy-5-nitrobenzonitrile: Similar structure but with the nitro group in a different position.
4-Hydroxy-6-nitrobenzonitrile: Lacks the bromine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
111695-55-7 |
|---|---|
Fórmula molecular |
C7H3BrN2O3 |
Peso molecular |
243.01 g/mol |
Nombre IUPAC |
2-bromo-4-hydroxy-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H3BrN2O3/c8-6-1-4(11)2-7(10(12)13)5(6)3-9/h1-2,11H |
Clave InChI |
RZBNXQODJUZGNG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
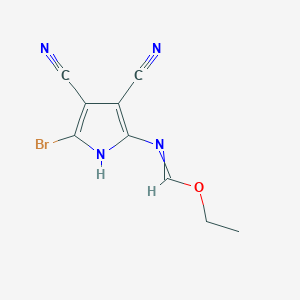

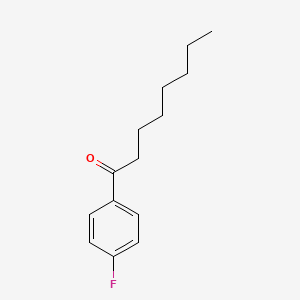
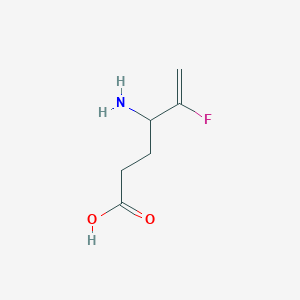
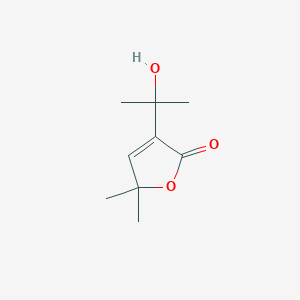
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)

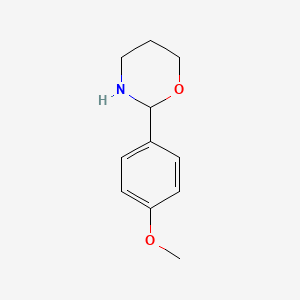
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
